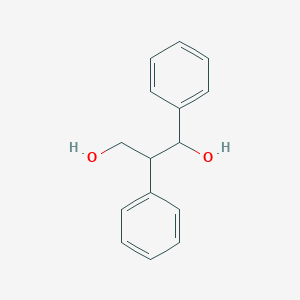

1,2-Diphenylpropane-1,3-diol

Description

Significance in Advanced Organic Synthesis and Chemical Research

The primary significance of 1,2-diphenylpropane-1,3-diol in the academic sphere lies in its role as a structural model and a synthetic intermediate. Researchers have detailed its synthesis, for instance, through the reduction of a suitable precursor using sodium borohydride (B1222165) (NaBH₄), followed by extraction and purification to yield the target diol as a white solid. jst.go.jp

A notable application is its use as a lignin (B12514952) model compound. beilstein-journals.org Lignin, a complex polymer found in wood, is notoriously difficult to break down, which is a major challenge in the production of biofuels and other bio-based chemicals. By studying the cleavage of specific bonds within simpler model compounds like this compound, scientists can gain insight into the mechanisms of lignin depolymerization. beilstein-journals.org Theoretical studies have explored the thermodynamics of breaking the carbon-carbon bonds in this molecule, highlighting its importance in developing more efficient methods for biomass conversion. beilstein-journals.org

Overview of Diphenylpropane Diol Scaffolds and their Research Relevance

This compound belongs to the broader class of diphenylpropane diol scaffolds. These structures are of considerable interest in organic chemistry, particularly in the field of asymmetric synthesis, where the goal is to create specific three-dimensional arrangements of atoms (stereoisomers).

C₂-symmetric diols, a category that includes derivatives of diphenylpropane diols, are highly valued as chiral auxiliaries. ic.ac.ukresearchgate.net These are molecules that can guide a chemical reaction to favor the formation of one enantiomer (a non-superimposable mirror image) over another. For example, the related compound 1,3-diphenyl-1,3-propanediol is used to create chiral acetals, which can then be used to produce optically active 1,4- or 1,5-diols with high selectivity. ic.ac.ukjst.go.jp Similarly, 2,2-dimethyl-1,3-diphenyl-1,3-propanediol has been synthesized and resolved into its separate enantiomers to be used as a conformationally rigid, C₂-symmetric chiral inducer. researchgate.net The availability of specific stereoisomers of this compound, such as (1S,2S)- and (1S,2R)- forms, points to their potential use in similar stereoselective transformations. researchgate.netacs.org

Current Research Trends and Future Directions for this compound

Current research involving this compound is centered on its application as a tool for understanding fundamental chemical processes. Its role as a lignin model compound is a key trend, driven by the global push for sustainable energy and renewable chemicals. beilstein-journals.org Future research in this area will likely focus on designing and testing new catalysts that can selectively cleave the bonds in this and related structures, paving the way for more effective industrial-scale biomass processing.

Another significant direction is the exploration of its stereoisomers in asymmetric catalysis and synthesis. The ability to synthesize specific enantiomers, such as (1S,2S)-1,2-diphenylpropane-1,3-diol, opens the door to their use as chiral ligands or building blocks for more complex, optically active molecules. acs.org As the demand for enantiomerically pure pharmaceuticals and materials continues to grow, the development of synthetic routes to and applications for specific stereoisomers of diphenylpropane diols will remain an active area of investigation.

Interactive Data Tables

Table 1: Compound Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 84980-02-9 | ic.ac.ukresearchgate.net |

| Molecular Formula | C₁₅H₁₆O₂ | ic.ac.uk |

| (1S,2R) Isomer CAS | 58769-54-3 | researchgate.net |

| (1S,2S) Isomer CAS | 84582-08-1 | acs.org |

Table 2: Example Synthesis of this compound

| Step | Reagent/Process | Observation | Reference |

| 1. Reduction | Sodium borohydride (NaBH₄) | Reaction stirred at room temperature for 2 hours. | jst.go.jp |

| 2. Quenching | Saturated NH₄Cl aqueous solution | Excess reagent is neutralized. | jst.go.jp |

| 3. Extraction | Ethyl acetate (B1210297) | The crude product is separated from the aqueous layer. | jst.go.jp |

| 4. Drying | Anhydrous Na₂SO₄ | Residual water is removed from the organic solution. | jst.go.jp |

| 5. Purification | Solvent concentration and drying | Yields the final product as a white solid. | jst.go.jp |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1,2-diphenylpropane-1,3-diol |

InChI |

InChI=1S/C15H16O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2 |

InChI Key |

OFRCZTMFZRZFBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Diphenylpropane 1,3 Diol

Retrosynthetic Analysis for the 1,2-Diphenylpropane-1,3-diol Framework

A retrosynthetic analysis of this compound (I) provides a logical roadmap for its synthesis. The primary disconnection strategy involves breaking the carbon-carbon bond between the C1 and C2 carbons, which points to an aldol-type reaction. This disconnection reveals benzaldehyde (B42025) (II) and the enolate of phenylacetaldehyde (B1677652) (III) as the key synthons.

Another key disconnection involves the two carbon-oxygen bonds of the diol functionality. This suggests a precursor diketone, 1,2-diphenylpropane-1,3-dione, which could be selectively reduced to the diol. However, the synthesis of such a 1,3-dicarbonyl compound with adjacent phenyl groups can be challenging.

A more practical approach focuses on the formation of the C-C bond followed by the reduction of a carbonyl group. Therefore, the most logical retrosynthetic pathway leads to the aldol (B89426) adduct, 3-hydroxy-2,3-diphenylpropanal (IV), which can then be reduced to the target diol (I).

Classical Synthetic Approaches to Diphenylpropane Diols

Classical methods for the synthesis of diols like this compound often rely on well-established organic reactions, providing a robust foundation for obtaining the target molecule.

Aldol Condensation Strategies and Related Processes

The crossed aldol condensation between benzaldehyde and phenylacetaldehyde is a primary route to the precursor of this compound. nih.gov In this reaction, the enolate of phenylacetaldehyde, which possesses acidic α-protons, acts as the nucleophile, attacking the carbonyl carbon of benzaldehyde, which lacks α-protons and thus cannot self-condense. nih.govrsc.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide. nih.gov

The initial product of this reaction is 3-hydroxy-2,3-diphenylpropanal. nih.gov The conditions for this reaction can be controlled to favor the aldol addition product and minimize subsequent dehydration, which would lead to an α,β-unsaturated aldehyde.

Reductive Pathways for Vicinal Diol Formation

Once the aldol adduct, 3-hydroxy-2,3-diphenylpropanal, is obtained, the next step is the reduction of the aldehyde functionality to a primary alcohol to yield the final this compound. This reduction can be achieved using a variety of reducing agents.

Commonly used hydride reagents for the reduction of aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). prepchem.com Sodium borohydride is a milder reducing agent and is generally preferred for its chemoselectivity, as it will readily reduce aldehydes and ketones without affecting other functional groups that might be present. The reduction of β-hydroxy ketones to their corresponding 1,3-diols is a well-established transformation. rsc.org The stereochemical outcome of such reductions can often be influenced by the presence of the existing hydroxyl group, which can direct the approach of the hydride reagent. youtube.com

The following table summarizes common reducing agents for this transformation:

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild and selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Very powerful and reactive; reduces a wide range of functional groups. Requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate (B1210297) | Can be used to reduce aldehydes and ketones. The choice of catalyst (e.g., Pd, Pt, Ni) is crucial. |

Multi-step Convergent Syntheses of Propane (B168953) Diol Systems

While the aldol condensation followed by reduction is a direct route, multi-step convergent syntheses can also be envisioned. For instance, a related compound, 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, has been synthesized starting from diethyl malonate. aablocks.com A similar strategy could potentially be adapted.

Another approach could involve the synthesis of a suitable alkene precursor, followed by dihydroxylation. However, the synthesis of the required 1,2-diphenylpropene (B188750) with the correct substitution pattern might be less straightforward than the aldol-based route.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic methods often focus on the use of catalysts to improve efficiency, selectivity, and environmental friendliness.

Transition-Metal Catalysis for Carbon-Oxygen Bond Formation

While direct transition-metal catalyzed synthesis of this compound is not extensively documented, catalytic methods for key steps in its synthesis are of great interest. The catalytic hydrogenation of the intermediate aldol product is a prime example. libretexts.org Catalytic hydrogenation offers an alternative to metal hydride reagents and is often considered a "greener" process. nih.gov

Rhodium-based catalysts, for instance, have been employed in reductive aldol reactions where an enone is hydrogenated in the presence of an aldehyde to directly form the aldol product. nih.govmdma.ch Such catalytic systems can offer high levels of diastereoselectivity. nih.gov The choice of ligand on the metal center is crucial in controlling the stereochemical outcome of the reaction.

The following table provides examples of catalyst systems used in related reductions:

| Catalyst System | Reaction Type | Key Features |

| Rh(cod)₂OTf / Tri(2-furyl)phosphine | Intermolecular Reductive Aldol Coupling | Achieves high syn-diastereoselectivity. nih.gov |

| H₂ / Pd on Calcium Carbonate | Reduction of a nitro-diol precursor | Used in the synthesis of 2-phenyl substituted-1,3-propanediols. researchgate.net |

Organocatalytic Strategies in Diol Construction

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, are particularly effective. mdpi.com These catalysts operate through non-covalent interactions, typically hydrogen bonding, to simultaneously activate both the electrophilic and nucleophilic reactants, thereby facilitating a reaction and controlling its stereochemical outcome. mdpi.com

Catalysts derived from chiral 1,2-diamines are frequently employed as the stereochemistry-directing backbone. mdpi.com While these organocatalytic strategies have been successfully applied to a wide range of reactions, including Michael additions and cycloadditions to create complex chiral molecules, their specific application to the direct synthesis of this compound is not extensively documented in current literature. mdpi.commdpi.com However, the underlying principles are fundamental to modern asymmetric synthesis and can be applied to the creation of chiral precursors and building blocks necessary for the eventual synthesis of such target diols.

Stereoselective Synthesis of this compound and its Analogues

The synthesis of specific stereoisomers of this compound and related compounds is of significant interest. Stereoselectivity can be achieved through various means, including enantioselective reductions, diastereoselective additions, kinetic resolutions, and biocatalytic transformations.

Enantioselective Reduction Methodologies

Enantioselective reduction of prochiral ketones is a cornerstone strategy for producing optically active secondary alcohols, including diol precursors. A prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. This catalyst complexes with a borane (B79455) source and directs hydride delivery to one face of a ketone, resulting in the formation of one alcohol enantiomer with high selectivity. researchgate.net

Another effective approach involves the use of optically active cobalt(II) complexes as catalysts for borohydride reductions. By pre-modifying the sodium borohydride reagent with specific alcohols, such as tetrahydrofurfuryl alcohol, a highly enantioselective reducing agent is formed that is particularly effective for aromatic ketones. researchgate.net These methods provide reliable access to enantioenriched chiral alcohols that are key intermediates in the synthesis of complex diols.

Table 1: Overview of Enantioselective Reduction Methods for Aromatic Ketones

| Method | Catalyst/Reagent | Substrate Type | Typical Enantiomeric Excess (ee) |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine / Borane | Aromatic Ketones | >90% |

| Catalytic Borohydride Reduction | Chiral Cobalt(II) Complex / Modified NaBH₄ | Aromatic Ketones | Up to 98% researchgate.net |

Diastereoselective Synthesis of this compound Isomers

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. In the context of diol synthesis, this often involves the reaction of a nucleophile with a chiral carbonyl compound. For instance, the addition of a Grignard reagent (like methylmagnesium iodide) to an α-chiral ketone such as benzoin (B196080) can proceed with high diastereoselectivity. The stereochemical outcome can often be rationalized by the Cram chelate model, where the Grignard reagent preferentially attacks the least sterically hindered face of the carbonyl group within a rigid, five-membered cyclic intermediate. researchgate.net

Similarly, the reduction of β-keto esters using hydride reagents like sodium borohydride (NaBH₄) can be highly diastereoselective. The existing stereocenter in the molecule directs the approach of the hydride, and the selectivity of this process can be significantly influenced by reaction conditions such as temperature, with lower temperatures often leading to higher diastereoselectivity. researchgate.net

Table 2: Examples of Diastereoselective Synthesis Strategies

| Method | Substrate | Reagent | Controlling Factor |

| Grignard Addition | α-Chiral Ketone | Grignard Reagent (R-MgX) | Cram Chelate Model researchgate.net |

| Hydride Reduction | γ-Phthalimido-β-keto ester | Sodium Borohydride (NaBH₄) | Substrate Control / Temperature researchgate.net |

Kinetic Resolution Techniques for Chiral Diols

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high optical purity.

A classic example is the Sharpless asymmetric epoxidation, which can be applied to the kinetic resolution of racemic allylic alcohols. researchgate.net In this reaction, one enantiomer of the alcohol is converted to its corresponding epoxyalcohol at a much faster rate in the presence of a chiral titanium-tartrate complex, leaving behind the unreacted, enantioenriched enantiomer of the starting alcohol. researchgate.net

Another approach involves the resolution of diastereomeric derivatives. For example, a racemic diol can be reacted with a chiral resolving agent, such as (-)-camphanic acid, to form a mixture of diastereomeric esters. These diastereomers possess different physical properties and can be separated by techniques like chromatography, followed by hydrolysis to recover the resolved diol enantiomers. researchgate.net

Enzyme-Catalyzed Biotransformations for Stereochemical Control

Enzymes offer remarkable chemo-, regio-, and stereoselectivity, making them highly valuable catalysts for asymmetric synthesis. Alcohol dehydrogenases (ADHs) are particularly useful for the stereoselective reduction of prochiral ketones to form chiral alcohols. In the synthesis of 1,4-diaryl-1,4-diols, ADHs have demonstrated the ability to reduce diketone substrates with complete diastereo- and enantioselectivity. mdpi.com By selecting the appropriate enzyme, it is possible to synthesize either enantiomer of the target diol. For example, an ADH from Ralstonia sp. (RasADH) has been shown to be a highly active and selective biocatalyst for such transformations. mdpi.com

Hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic alcohols and their esters. An efficient microbial resolution of 1,3-diphenylpropane-1,3-diol (B1267955) has been achieved by treating its diacetate derivative with the fungus Trichoderma viride, which selectively hydrolyzes one enantiomer's acetate groups. researchgate.net In a different context, the enzyme diarylpropane lyase (LdpA), found in Novosphingobium aromaticivorans, acts on lignin-derived diol analogues. Interestingly, this enzyme is specific for the erythro diastereomer but does not distinguish between its two enantiomers, highlighting the diverse specificities found in nature. port.ac.uk

Table 3: Biotransformations for Stereochemical Control in Diol Synthesis

| Enzyme Type | Enzyme Example | Transformation | Stereochemical Outcome |

| Alcohol Dehydrogenase (ADH) | ADH from Ralstonia sp. (RasADH) | Reduction of 1,4-diaryl-1,4-diones | High diastereo- and enantioselectivity (>99% de, >99% ee) mdpi.com |

| Hydrolase | From Trichoderma viride | Resolution of 1,3-diphenylpropane-1,3-diol diacetate | Efficient microbial resolution researchgate.net |

| Lyase | Diarylpropane Lyase (LdpA) | Conversion of erythro-1,2-diguaiacylpropane-1,3-diol | Diastereomerically specific, but not enantioselective port.ac.uk |

Stereochemical Investigations of 1,2 Diphenylpropane 1,3 Diol

Analysis of Stereogenic Centers within the 1,2-Diphenylpropane-1,3-diol Structure

The structure of 1,3-diphenylpropane-1,3-diol (B1267955) contains two stereogenic centers, which are the carbon atoms at positions 1 and 3 of the propane (B168953) chain. Each of these carbons is bonded to four different groups: a hydrogen atom, a hydroxyl group, a phenyl group, and the rest of the carbon chain.

The presence of two stereogenic centers gives rise to a maximum of 2^2 = 4 possible stereoisomers. These can be categorized into two pairs of enantiomers: the (1R,3R) and (1S,3S) isomers, which are non-superimposable mirror images of each other, and the (1R,3S) and (1S,3R) isomers. The latter pair, however, possesses a plane of symmetry, making them achiral and identical. This achiral diastereomer is referred to as the meso form. Therefore, 1,3-diphenylpropane-1,3-diol exists as a pair of enantiomers (the d,l- or anti-form) and a meso-diastereomer (the syn-form).

Diastereomeric and Enantiomeric Purity Assessment Methods

The quantification of the relative amounts of diastereomers and enantiomers in a sample of 1,3-diphenylpropane-1,3-diol is crucial for its application in stereoselective synthesis and as a chiral auxiliary. Various analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for determining the diastereomeric ratio. The different spatial arrangement of the substituents in diastereomers leads to distinct chemical environments for the nuclei, resulting in separate signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative proportions can be accurately calculated. For instance, the diastereotopic methylene (B1212753) protons of the cyclopropane (B1198618) ring in spiro derivatives of indenoquinoxaline show distinct doublets in the ¹H NMR spectrum, allowing for the determination of the diastereomeric ratio. acs.org

To determine the enantiomeric excess (ee) of a chiral sample, chiral derivatizing agents (CDAs) are often used in conjunction with NMR. These are enantiomerically pure compounds that react with the chiral diol to form diastereomeric adducts. The resulting diastereomers will exhibit distinguishable signals in the NMR spectrum, and the integration of these signals allows for the calculation of the enantiomeric excess of the original diol. A three-component system involving the diol, 2-formylphenylboronic acid, and an enantiopure amine like α-methylbenzylamine can form diastereoisomeric iminoboronate esters, which show well-resolved diastereotopic resonances in their ¹H NMR spectra, enabling the determination of enantiomeric purity. springernature.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.czphenomenex.comchiralpedia.com By comparing the peak areas of the separated enantiomers in the chromatogram, the enantiomeric excess can be determined. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including diols. csfarmacie.cz The development of efficient chiral HPLC methods is essential for the analysis of enantiomerically enriched 1,3-diols synthesized through asymmetric reactions. nih.gov

Absolute Configuration Assignment Methodologies

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a critical aspect of stereochemistry. Several spectroscopic and crystallographic methods are employed for this purpose.

Spectroscopic Approaches for Absolute Configuration Determination

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly useful for determining the absolute configuration of enantiomers. Each enantiomer will produce a CD spectrum that is a mirror image of the other. By comparing the experimental CD spectrum with theoretically calculated spectra for the possible absolute configurations, the correct one can be assigned. nih.gov For complex molecules, the interpretation of CD spectra can be aided by comparing the data with that of structurally related compounds with known absolute configurations.

X-ray Crystallography for Stereoisomer Elucidation

X-ray Crystallography: Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice. This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. Although obtaining a suitable single crystal can be a challenge, the structural information it provides is unparalleled. For instance, the absolute configuration of the (-)-enantiomer of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol was unequivocally established by X-ray crystallography. nih.gov

Conformational Analysis of this compound Stereoisomers

The three-dimensional shape, or conformation, of the 1,3-diphenylpropane-1,3-diol stereoisomers is influenced by a variety of factors, including steric hindrance between the bulky phenyl groups and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

The propane backbone can adopt various conformations through rotation around the C1-C2 and C2-C3 single bonds. In the case of 1,3-diols, the relative orientation of the two hydroxyl groups is of particular interest. They can be oriented in an anti or gauche relationship. The anti conformation is generally favored in nonpolar solvents to minimize steric interactions. However, in certain conformations, intramolecular hydrogen bonding can occur between the two hydroxyl groups, which can stabilize an otherwise less-favored conformation.

Chemical Reactivity and Functional Transformations of 1,2 Diphenylpropane 1,3 Diol

Reactions Involving Hydroxyl Functionalities

The presence of two distinct hydroxyl groups—one primary and one secondary/benzylic—allows for a range of reactions, with the potential for selective functionalization under controlled conditions.

Esterification and Etherification Reactions

The hydroxyl groups of 1,2-diphenylpropane-1,3-diol can be converted to esters and ethers through standard synthetic protocols. Esterification is typically achieved by reaction with carboxylic acids (or their more reactive derivatives like acid chlorides and anhydrides) under acidic catalysis. ru.nl Similarly, etherification can be performed using Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

The relative reactivity of the two hydroxyl groups is a key consideration. The primary hydroxyl at C-3 is generally less sterically hindered and therefore expected to react more readily, particularly with bulky reagents. However, the benzylic nature of the secondary hydroxyl at C-1 may enhance its nucleophilicity under certain conditions.

Table 1: Predicted Outcomes of Esterification/Etherification of this compound

| Reaction Type | Reagent | Expected Major Product (under kinetic control) |

| Esterification | Acetic Anhydride (1 eq.), Pyridine | 3-Acetoxy-1,2-diphenylpropan-1-ol |

| Etherification | Sodium Hydride, then Benzyl Bromide (1 eq.) | 3-(Benzyloxy)-1,2-diphenylpropan-1-ol |

| Di-esterification | Acetic Anhydride (excess), Pyridine | 1,3-Diacetoxy-1,2-diphenylpropane |

Oxidation Reactions of the Diol Moiety

Oxidation of this compound can yield a variety of products depending on the oxidant used and the reaction conditions. The secondary benzylic alcohol at C-1 is particularly susceptible to oxidation due to the stabilizing effect of the adjacent phenyl ring on the reaction intermediate. youtube.comyoutube.com

Mild oxidizing agents, such as manganese dioxide (MnO₂), are known to selectively oxidize benzylic alcohols, which would likely convert the C-1 hydroxyl group to a ketone, yielding 1-hydroxy-1,2-diphenylpropan-3-one. youtube.com Stronger, less selective oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize both hydroxyl groups, leading to more complex product mixtures or cleavage of the carbon-carbon bond.

Table 2: Potential Products from Oxidation of this compound

| Oxidizing Agent | Target Hydroxyl Group | Predicted Product |

| Manganese Dioxide (MnO₂) | Secondary (Benzylic) | 1-Hydroxy-1,2-diphenylpropan-3-one |

| Pyridinium chlorochromate (PCC) | Primary & Secondary | Potential mixture of aldehydes and ketones |

| Potassium Permanganate (hot, conc.) | Both, with C-C cleavage | Benzoic acid and other degradation products |

Selective Functionalization of Hydroxyl Groups

Achieving selective functionalization of one hydroxyl group in the presence of the other is a common challenge in polyol chemistry. Strategies to achieve this often rely on the differential reactivity of the primary versus the secondary alcohol.

One common approach involves the use of sterically demanding protecting groups, which will preferentially react with the less hindered primary alcohol at the C-3 position. For instance, reaction with a bulky silyl (B83357) chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), would be expected to yield the C-3 protected silyl ether. This would leave the C-1 hydroxyl group free to undergo subsequent reactions. The protecting group can then be removed under specific conditions to regenerate the diol.

Transformations Involving Aromatic Moieties

The two phenyl rings in this compound are essentially substituted benzene (B151609) rings and can undergo reactions typical of aromatic systems.

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The alkylpropane-diol substituent on the phenyl rings is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. wikipedia.org This is because alkyl groups are electron-donating through an inductive effect, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. masterorganicchemistry.comlibretexts.org

Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation would be expected to occur on the phenyl rings. youtube.com The reaction would likely produce a mixture of ortho- and para-substituted isomers. The specific ratio of these isomers can be influenced by steric hindrance from the rest of the molecule.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Isomers |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho-nitro and para-nitro substituted products |

| Bromination | Br₂, FeBr₃ | Mixture of ortho-bromo and para-bromo substituted products |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Mixture of ortho-acetyl and para-acetyl substituted products |

Derivatization of Phenyl Groups

Further transformations of the phenyl rings are also conceivable. For example, the aromatic rings can be hydrogenated to form cyclohexyl rings using a catalyst such as rhodium on carbon or ruthenium oxide under high pressure and temperature. This would convert this compound into 1,2-dicyclohexylpropane-1,3-diol.

Additionally, if a halogen atom is introduced onto the phenyl ring via electrophilic aromatic substitution, it can serve as a handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the range of possible derivatives.

Carbon-Carbon Bond Cleavage and Formation Reactions

The propane (B168953) backbone of this compound, along with its hydroxyl and phenyl substituents, allows for specific carbon-carbon bond cleavage and formation reactions. These transformations are often driven by the stability of the resulting intermediates or products.

The fragmentation of the propane backbone in this compound typically involves the cleavage of the C1-C2 or C2-C3 bonds. These reactions are often oxidative in nature, leading to the formation of smaller carbonyl-containing compounds. The stability of the potential radical or ionic intermediates, influenced by the adjacent phenyl groups, plays a crucial role in determining the fragmentation pathway.

One significant fragmentation pathway is the oxidative cleavage of the vicinal diol moiety (at C1 and C2). This reaction is analogous to the well-established cleavage of 1,2-diols using oxidizing agents such as lead tetraacetate (Pb(OAc)₄) or periodate (B1199274) (IO₄⁻). In the case of this compound, this cleavage would break the bond between the C1 and C2 carbons. The reaction proceeds through a cyclic intermediate, which then fragments to yield two carbonyl compounds. The phenyl group at C1 and the methyl and hydroxyl groups at C2 and C3 influence the reaction's feasibility and the nature of the products.

Theoretical studies on lignin (B12514952) model compounds, including this compound, have shed light on the thermodynamics of C-C bond cleavage. The cleavage of the aliphatic C1-C2 bond is a thermodynamically favored process. For instance, the Gibbs free energy (ΔG) for the cleavage of the C1-C2 bond has been calculated to be approximately -26.4 kcal/mol, indicating a spontaneous process under certain conditions. kyushu-u.ac.jp The resulting radical fragments are stabilized by the delocalization of the unpaired electron into the aromatic π-system of the phenyl groups. kyushu-u.ac.jp

A general representation of the oxidative cleavage of a 1,2-diol is shown below:

Table 1: Products of Theoretical Oxidative Fragmentation of this compound

| Reactant | Oxidizing Agent | Bond Cleaved | Theoretical Products |

| This compound | Lead Tetraacetate | C1-C2 | Benzaldehyde (B42025) and 2-hydroxypropanal |

| This compound | Periodate | C1-C2 | Benzaldehyde and 2-hydroxypropanal |

Note: The products listed are theoretical and based on the known reactivity of 1,2-diols. The actual product distribution may vary depending on the specific reaction conditions.

The 1,3-diol functionality of this compound allows for intramolecular cyclization reactions to form various heterocyclic derivatives. These reactions typically occur under acidic or basic conditions and lead to the formation of five or six-membered rings, which are thermodynamically and kinetically favored.

One common ring-closing reaction is the formation of a cyclic acetal (B89532) or ketal through the reaction of the diol with an aldehyde or a ketone in the presence of an acid catalyst. The hydroxyl groups at C1 and C3 can react with the carbonyl compound to form a six-membered 1,3-dioxane (B1201747) ring. The stereochemistry of the diol will influence the stereochemistry of the resulting cyclic acetal.

Another important cyclization pathway is the acid-catalyzed dehydration to form a cyclic ether. Depending on which hydroxyl groups are involved and the reaction conditions, different cyclic ether structures could potentially be formed. For instance, intramolecular dehydration involving the hydroxyls at C1 and C3 would lead to the formation of a substituted oxetane (B1205548) or tetrahydropyran (B127337) derivative. The regioselectivity of this reaction would be influenced by the relative stability of the carbocation intermediates formed during the reaction.

While specific experimental data on the ring-closing reactions of this compound is not extensively documented in publicly available literature, the general principles of diol cyclization can be applied to predict the likely products.

Table 2: Potential Cyclic Derivatives from Ring-Closing Reactions of this compound

| Reactant(s) | Reaction Type | Potential Cyclic Product |

| This compound, Aldehyde/Ketone | Acetal/Ketal Formation | Substituted 1,3-Dioxane |

| This compound | Acid-Catalyzed Dehydration | Substituted Tetrahydropyran or Oxetane |

Note: The listed products are potential derivatives based on established reactivity patterns of 1,3-diols. The actual products would need to be confirmed through experimental investigation.

Catalytic Applications and Ligand Design with 1,2 Diphenylpropane 1,3 Diol Derivatives

1,2-Diphenylpropane-1,3-diol as a Precursor for Chiral Ligands and Auxiliaries

Optically pure 1,2- and 1,3-diols are highly sought-after motifs in asymmetric synthesis, serving as crucial building blocks for pharmaceuticals and as chiral auxiliaries and ligands for a multitude of asymmetric transformations. nih.gov The C2-symmetric nature of 1,3-diphenylpropane-1,3-diol (B1267955) enantiomers makes them particularly useful as chiral auxiliaries. researchgate.net These can be accessed in good yields from commercially available 1,3-diphenylprop-1-en-3-one through a Sharpless asymmetric epoxidative resolution. researchgate.net The parent (R,R)- and (S,S)-1,3-dicyclohexyl-1,3-propanediols and corresponding diamines can be readily obtained from these diphenyl-diol precursors, highlighting the versatility of the this compound scaffold in generating a diverse range of C2-symmetric dioxygen and dinitrogen ligands. researchgate.net

Role in Asymmetric Catalysis for Enantioselective Transformations

The development of chiral ligands with simple, modular structures is a significant focus in designing efficient homogeneous transition metal catalysts. mdpi.com Derivatives of this compound play a crucial role in this area. For instance, chiral spiroketal bisphosphine ligands, synthesized asymmetrically, have demonstrated high enantioselectivity (up to 99.5% ee) in the Rh-catalyzed hydrogenation of α-dehydroamino acid esters. researchgate.net Furthermore, the enantioselective borohydride (B1222165) reduction of aromatic ketones and imines to their corresponding alcohols can be achieved with high optical yields using a catalytic amount of an optically active cobalt(II) complex modified with alcohols. researchgate.net This method has been successfully applied to the preparation of optically active 1,3-diols. researchgate.net

Application in Metal-Catalyzed Asymmetric Reactions

Asymmetric Hydrogenation of Ketones and Diketones

The asymmetric hydrogenation of prochiral ketones is a highly efficient method for synthesizing optically enriched chiral alcohols, which are valuable intermediates for various biologically active compounds. mdpi.com Ruthenium complexes containing chiral diphosphines and amine-based ligands have shown high catalytic activity and enantioselectivity in the hydrogenation of ketones. nih.gov For example, the (S)-TolBINAP/(S,S)-DPEN–Ru(II) complex selectively catalyzes the asymmetric hydrogenation of acetophenone (B1666503) to (R)-1-phenylethanol. nih.gov

Similarly, iridium complexes of simple alkane-diyl-based P,N,O-type chiral ligands have demonstrated high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of prochiral ketones. mdpi.com The development of practical ruthenium-based catalysts, combining a homochiral TsDPEN ligand with a Ru(II) arene, marked a significant breakthrough in this field, achieving up to 98% ee in the reduction of acetophenone. mdpi.com

A highly efficient method for the asymmetric synthesis of both enantiomers of 1,3-diols has been developed based on the catalytic asymmetric hydrogenation of an achiral β-keto ester using atropisomeric diphosphine/ruthenium complexes. sctunisie.org This approach provides access to enantiomerically pure β-hydroxy esters, which can then be reduced to the corresponding 1,3-diols with very high enantiomeric purities (near 99% ee) for a variety of substrates. sctunisie.org

Below is a table summarizing the results of asymmetric hydrogenation of various ketones using catalysts derived from or related to this compound systems.

| Ketone Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | (R)-1-Phenylethanol | Not specified | nih.gov |

| Acetophenone | (R,R)-TsDPEN/Ru(II) arene | Chiral alcohol | up to 98% | mdpi.com |

| Prochiral ketones | Iridium(P,N,O) complexes | Chiral alcohols | up to 98% | mdpi.com |

| α-Dehydroamino acid esters | Chiral spiroketal bisphosphine-Rh | Chiral amino acid esters | up to 99.5% | researchgate.net |

| Achiral β-keto ester | Atropisomeric diphosphine/Ru | Chiral 1,3-diols | near 99% | sctunisie.org |

Asymmetric Oxidation Reactions

The enantioselective oxidation of diols presents another important application. For instance, the microbe Rhodococcus sp. 2N has been found to catalyze the (R)-selective oxidation of 2-ethyl-2-methyl-1,3-propanediol (B1362487) (EMPD). nih.gov This biocatalytic system converts one of the hydroxymethyl groups of the propanediol (B1597323) to a carboxylic acid group in two oxidation steps. nih.gov Under optimized conditions, this process yielded 2-(hydroxymethyl)-2-methylbutanoic acid with a 47% molar conversion and 65% ee (R). nih.gov

Homogeneous oxidation of propanediols can also occur at relatively low temperatures (400-500 K). nih.gov 1,2-Propanediol primarily undergoes oxidative C-C cleavage to form acetaldehyde, formaldehyde, and carbon dioxide, along with acetone (B3395972) via dehydration. nih.gov In contrast, 1,3-propanediol (B51772) mainly undergoes dehydration and oxidative dehydrogenation to produce acrolein with approximately 90% selectivity. nih.gov

Furthermore, a catalytic enantioselective diboration of 1,3-dienes, followed by oxidation, provides a route to chiral 2-butene-1,4-diols with good yields and high levels of enantiomeric purity. nih.gov

Asymmetric Carbon-Carbon Bond Forming Reactions

Derivatives of chiral diols are instrumental in catalyzing asymmetric carbon-carbon bond forming reactions. For example, 3,3´-bisperfluorotoluyl-BINOL catalyzes the organocatalyzed asymmetric 1,4-conjugate addition of potassium trifluoroorganoborate nucleophiles to enediketone substrates. This reaction produces highly useful products with up to 99% yield and a 97:3 enantiomeric ratio, creating acyclic alkenylated, alkynylated, and heteroarylated quaternary carbon stereocenters. researchgate.net

Organoboron-Diol Interactions in Catalytic Systems

The interaction between organoboron compounds and diols is a key aspect of certain catalytic systems. Density functional theory calculations have shown that in the 3,3´-bisperfluorotoluyl-BINOL catalyzed conjugate addition, the reactivity and selectivity are dependent on a crucial n→π* donation from the lone pair of the unbound ketone's oxygen to the boronate-coordinated ketone within a 5-exo-trig cyclic transition state. researchgate.net This interaction highlights the subtle electronic effects that govern the stereochemical outcome of the reaction.

Computational and Spectroscopic Approaches in 1,2 Diphenylpropane 1,3 Diol Research

Theoretical Calculations for Molecular Structure and Energetics

For related diphenylpropanediols, theoretical calculations, particularly density functional theory (DFT), are utilized to determine the most stable three-dimensional structures (conformers) and to calculate their energetic properties. These calculations are crucial for understanding the compound's stability and potential reactivity. For instance, studies on 2,2-Diphenyl-1,3-Propanediol have employed these methods to identify its most stable geometric configuration. This involves optimizing the molecular structure to find the lowest energy state and provides insights into bond lengths, bond angles, and dihedral angles.

Quantum Chemical Studies on Reaction Mechanisms and Intermediates

Quantum chemical studies are instrumental in mapping out the pathways of chemical reactions involving diols. These computational methods can model the transition states and intermediate structures that occur during a reaction, providing a deeper understanding of the reaction mechanism at a molecular level. While no specific reaction mechanisms for 1,2-Diphenylpropane-1,3-diol have been published, research on other diols often involves studying their reactions, such as dehydration or oxidation, using quantum chemical calculations to elucidate the step-by-step processes.

Advanced Spectroscopic Characterization

Spectroscopic techniques are the cornerstone of chemical structure elucidation. For a compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential for its definitive identification and characterization.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. Both ¹H and ¹³C NMR spectra would be critical for this compound.

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and coupling constants would help in assigning each proton to its specific location in the molecule's backbone and phenyl rings.

¹³C NMR: Would reveal the number of non-equivalent carbon atoms and their chemical environment.

For related compounds like 1,3-diphenylpropane, ¹H NMR data has been reported, showing distinct signals for the aromatic and aliphatic protons. For this compound, similar detailed spectral analysis would be necessary to confirm its unique structure.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of water (H₂O) from the diol functionality and cleavage of the carbon-carbon bonds in the propane (B168953) chain, yielding characteristic fragment ions. Analysis of the mass spectra of isomers like 1,3-diphenylpropane-1,3-diol (B1267955) reveals characteristic peaks that aid in its identification.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

Bands in the 3000-3100 cm⁻¹ region due to C-H stretching of the aromatic rings.

Bands in the 2850-3000 cm⁻¹ region from the C-H stretching of the aliphatic propane backbone.

Strong absorptions in the 1450-1600 cm⁻¹ range due to C=C stretching vibrations within the phenyl rings.

Bands in the 1000-1250 cm⁻¹ region corresponding to C-O stretching vibrations.

IR spectra of related compounds like 2,2-Diphenyl-1,3-propanediol confirm the presence of these key functional groups.

Q & A

Q. What are the established synthetic routes for 1,2-Diphenylpropane-1,3-diol, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis involving condensation of benzaldehyde derivatives with propanediol precursors is commonly employed. Purification typically requires column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the diol product. For structural confirmation, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Advanced characterization via H/C-NMR and HRMS is critical to verify regioselectivity and eliminate byproducts like mono- or tri-substituted derivatives .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H-NMR resolves phenyl proton splitting patterns (δ 7.2–7.5 ppm) and diol proton signals (δ 3.5–4.5 ppm). C-NMR confirms carbonyl absence and distinguishes primary/secondary alcohol carbons.

- FT-IR : O-H stretching (3200–3500 cm) and C-O vibrations (1050–1250 cm) confirm diol functionality.

- X-ray Crystallography : Resolves steric hindrance between phenyl groups and confirms spatial arrangement .

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H] at m/z 244.12) and fragmentation patterns .

Q. How should researchers handle stability challenges during storage and experimentation?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of alcohol groups. Desiccants (e.g., molecular sieves) mitigate hygroscopicity.

- Experimental Conditions : Avoid prolonged exposure to light or elevated temperatures (>40°C), which may induce dehydration or phenyl ring rearrangement. Monitor stability via periodic TGA-DSC analysis .

Advanced Research Questions

Q. How can contradictory data on thermal degradation pathways be resolved?

- Methodological Answer : Discrepancies in thermal stability studies often arise from differences in sample preparation (e.g., solvent residues, crystallinity). To address this:

Conduct parallel TGA-DSC under controlled humidity and heating rates (e.g., 5°C/min in N).

Compare degradation profiles of recrystallized vs. crude samples to identify impurity-driven decomposition.

Use hyphenated techniques (e.g., GC-MS post-pyrolysis) to characterize volatile degradation products (e.g., styrene derivatives) .

Q. What enzymatic or catalytic systems effectively functionalize this compound for value-added applications?

- Methodological Answer :

- Enzymatic Cleavage : Ligase-like enzymes (e.g., LigD) can oxidize vicinal diols under alkaline conditions (pH 9.0, 25°C). Optimize cofactor (NAD) concentrations to enhance reaction rates .

- Metal Catalysis : Vanadium(V) or cobalt(III) complexes with Schiff base ligands (e.g., 2-ethyl-2-aminophenol derivatives) enable selective oxidation to diketones or epoxides. Monitor reaction progress via in situ FT-IR to avoid over-oxidation .

Q. What strategies mitigate environmental persistence and ecotoxicity of this compound derivatives?

- Methodological Answer :

- Biodegradation Studies : Screen microbial consortia (e.g., Pseudomonas spp.) for diol metabolism under aerobic conditions. Use LC-MS to track intermediate metabolites (e.g., phenylglyoxylic acid).

- Ecotoxicology : Follow OECD Test Guideline 301 for ready biodegradability assessment. For recalcitrant derivatives, consider structural modifications (e.g., introducing hydroxyl or carboxyl groups) to enhance aqueous solubility and microbial uptake .

Q. How can researchers design experiments to address conflicting data on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Contradictions in Suzuki-Miyaura or Heck coupling efficiency may stem from steric effects of the phenyl groups. To clarify:

Perform computational modeling (DFT) to quantify steric parameters (e.g., %V).

Compare reactivity with analogous less-hindered diols (e.g., 1,3-diphenylpropanediol).

Optimize catalyst systems (e.g., Pd-XPhos) and reaction solvents (DMAc > DMF) to enhance turnover .

Methodological Notes

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray) to address spectral ambiguities .

- Hazard Mitigation : Despite limited toxicity data for this compound, adopt standard precautions (glovebox, fume hood) due to structural analogs’ carcinogenic potential (e.g., 2,2-bis(bromomethyl) derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.